molecular formula C6H6N4O B103792 1h-Purine-6-methanol CAS No. 17405-22-0

1h-Purine-6-methanol

Cat. No. B103792
CAS RN: 17405-22-0
M. Wt: 150.14 g/mol
InChI Key: XAZUOZIIQIWVIK-UHFFFAOYSA-N
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Description

1H-Purine-6-methanol, also known as 6-Methylpurine, is a compound with the molecular formula C6H6N4 . It has a molecular weight of 134.1386 . This compound is a derivative of purine, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of purine derivatives has been a topic of interest in many studies . For instance, one study described the synthesis of various aryl-substituted purine derivatives through the direct arylation of halopurines with aromatic compounds . Another study discussed the synthesis of 2,6-diamino-substituted purine derivatives .


Molecular Structure Analysis

The molecular structure of 1H-Purine-6-methanol can be represented by the IUPAC Standard InChI: InChI=1S/C6H6N4/c1-4-5-6 (9-2-7-4)10-3-8-5/h2-3H,1H3, (H,7,8,9,10) . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving purine derivatives have been explored in various studies . For example, one study discussed the degradation pattern of purine nucleosides . Another study described the nucleophilic arylation of halopurines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Purine-6-methanol include its molecular weight of 134.1386 and its IUPAC Standard InChI . More detailed properties may be found in specialized databases or literature .

Safety And Hazards

While specific safety and hazard information for 1H-Purine-6-methanol was not found, it’s important to handle all chemicals with care. For example, methanol, a related compound, has specific handling procedures due to its flammability and toxicity .

Future Directions

Future research directions could include the design and synthesis of new purine derivatives for potential therapeutic applications . For example, one study described the design of reversine-related molecules, which are 2,6-diamino-substituted purine derivatives with potential antitumor activity . Another study discussed the synthesis of various aryl-substituted purine derivatives .

properties

IUPAC Name

7H-purin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h2-3,11H,1H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZUOZIIQIWVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457513
Record name 1h-purine-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Purine-6-methanol

CAS RN

17405-22-0
Record name 1h-purine-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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